Product packaging for 6-Propanoyl-3,4-dihydroquinolin-2(1H)-one(Cat. No.:CAS No. 62245-13-0)

6-Propanoyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B14543215
CAS No.: 62245-13-0
M. Wt: 203.24 g/mol
InChI Key: FHDSHXBLFPCMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Propanoyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound based on the 3,4-dihydroquinolin-2(1H)-one scaffold, a structure recognized in medicinal chemistry as a "privileged scaffold" for its versatility in binding to diverse biological targets and its high potential for yielding bioactive molecules . This specific propanoyl-substituted analogue is of significant interest in early-stage pharmaceutical research, particularly for the development of novel oncology therapeutics. The core dihydroquinolinone structure is a key intermediate in synthesizing complex molecules and is extensively studied for its biological activity. Recent research highlights the strong potential of dihydroquinolinone derivatives as inhibitors of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), a primary mediator of angiogenesis in aggressive cancers like Glioblastoma Multiforme (GBM) . In vitro studies on GBM cell lines (U87-MG and U138-MG) have shown that certain dihydroquinolinone analogues exhibit significant antiproliferative effects, with IC50 values substantially lower than the standard chemotherapeutic agent temozolomide . Furthermore, computational studies, including molecular docking and dynamics, suggest that these compounds can form strong and stable interactions within the VEGFR2 kinase binding pocket, supporting their mechanism of action as tyrosine kinase inhibitors . The scaffold's properties also indicate potential for blood-brain barrier (BBB) penetration, a critical requirement for the treatment of central nervous system disorders and brain cancers . This product is offered as a high-purity chemical tool for research and development purposes. It is intended for use in in vitro assays, hit-to-lead optimization studies, and as a building block for the synthesis of more complex chemical libraries. Please Note: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B14543215 6-Propanoyl-3,4-dihydroquinolin-2(1H)-one CAS No. 62245-13-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62245-13-0

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

6-propanoyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C12H13NO2/c1-2-11(14)9-3-5-10-8(7-9)4-6-12(15)13-10/h3,5,7H,2,4,6H2,1H3,(H,13,15)

InChI Key

FHDSHXBLFPCMRI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)NC(=O)CC2

Origin of Product

United States

Synthetic Methodologies for 6 Propanoyl 3,4 Dihydroquinolin 2 1h One and Analogous Structures

General Synthetic Strategies for 3,4-Dihydroquinolin-2(1H)-ones

The DHQO skeleton is accessible through a variety of modern synthetic reactions, which provide chemists with tools to create substituted analogs with high efficiency and control.

Intramolecular cyclization is a direct and powerful method for forming the DHQO ring. These reactions typically involve forming the C4-N1 bond from a suitably functionalized acyclic precursor.

One prominent approach involves the radical cyclization of α-halo-ortho-alkenyl anilides. scispace.com In these reactions, a radical is generated at the α-position to the amide carbonyl, which then attacks the ortho-alkenyl group in a 6-exo-trig cyclization fashion to form the six-membered ring. The use of enantioenriched atropisomeric precursors can lead to products with a high degree of chirality transfer. scispace.com Another strategy employs the base-promoted intramolecular conjugate addition of α-arene sulfonyl anilides. scispace.com

Palladium-catalyzed intramolecular cyclization, specifically through Buchwald-Hartwig N-arylation, represents another efficient route. This method forms the heterocyclic ring from secondary amide precursors, with the choice of palladium catalyst, ligand, and base being crucial for achieving high yields for five-, six-, and seven-membered rings. organic-chemistry.orgresearchgate.net

Method Precursor Key Reagents/Catalyst Key Features
Radical Cyclizationα-halo-ortho-alkenyl anilidesBu₃SnH, Et₃B/airHigh yields; excellent chirality transfer from atropisomeric precursors. scispace.com
Palladium-Catalyzed N-Arylation2-bromophenylalanine derivativesPalladium catalyst, ligand, baseForms five-, six-, and seven-membered rings efficiently. organic-chemistry.orgresearchgate.net

Visible-light photoredox catalysis has emerged as a mild and sustainable tool for organic synthesis. For DHQO synthesis, metal- and additive-free photoredox cyclization of N-arylacrylamides provides a concise route. organic-chemistry.orgacs.org In this approach, an organic photosensitizer, such as 4CzIPN, absorbs visible light and initiates a radical cyclization cascade via an energy transfer mechanism, leading to exclusive 6-endo-trig selectivity. organic-chemistry.orgacs.org

Another photoredox strategy involves the generation of carbamoyl (B1232498) radicals from N-hydroxyphthalimido oxamides. whiterose.ac.uk These radicals undergo intermolecular addition to electron-deficient olefins followed by cyclization in a redox-neutral manner, yielding a diverse range of substituted DHQOs, including spirocyclic systems. whiterose.ac.uk

Method Precursors Photocatalyst Key Features
Cyclization of N-ArylacrylamidesN-arylacrylamides4CzIPN (organic dye)Metal- and additive-free; exclusive 6-endo-trig cyclization. organic-chemistry.orgacs.org
Carbamoyl Radical Addition/CyclizationN-hydroxyphthalimido oxamides, electron-deficient olefinsMetal polypyridyl complexes or organic dyesRedox-neutral; produces diversely substituted DHQOs. whiterose.ac.uk

Annulation reactions, where a new ring is formed onto a pre-existing one, are fundamental to the synthesis of quinolinone structures. A [4+2] annulation reaction between aza-ortho-quinone methides (generated from o-chloromethyl anilines) and enolates provides a route to DHQO derivatives under mild conditions. organic-chemistry.org

Palladium-catalyzed [3+3] annulation between diarylamines and α,β-unsaturated acids offers direct access to 4-substituted-quinolin-2(1H)-ones, which can be subsequently reduced to the corresponding DHQOs. mdpi.com Similarly, Pd-catalyzed carbonylative annulation of 2-iodoanilines with internal alkynes and a carbon monoxide source like Mo(CO)₆ yields 3,4-disubstituted quinolin-2(1H)-ones. mdpi.com Tandem reactions, such as a Pd-catalyzed amination followed by an aldol (B89426) condensation, can also be employed to construct the quinolinone ring system in a one-pot fashion. nih.gov

Method Reactants Catalyst/Reagents Product Type
[4+2] Annulationo-chloromethyl anilines, azlactonesDBU3,4-dihydroquinolin-2(1H)-ones. organic-chemistry.org
[3+3] AnnulationDiarylamines, α,β-unsaturated acidsPalladium catalyst, TFA4-substituted-quinolin-2(1H)-ones. mdpi.com
Carbonylative Annulation2-Iodoanilines, internal alkynesPalladium catalyst, Mo(CO)₆3,4-disubstituted quinolin-2(1H)-ones. mdpi.com
Tandem Amination/Aldol CondensationAryl halides, acetamidesPalladium catalystQuinolin-2(1H)-ones. nih.gov

Palladium catalysis is a cornerstone in the synthesis of the DHQO scaffold, enabling a wide array of transformations with high efficiency and functional group tolerance. acs.orgacs.org

A notable example is the palladium-catalyzed decarboxylative [4+2]-cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids. organic-chemistry.orgorganic-chemistry.org This method, often employing a P-chiral monophosphorus ligand like BI-DIME, can produce structurally diverse DHQOs bearing two adjacent stereogenic centers with excellent stereoselectivity. organic-chemistry.org

Another powerful technique is the palladium-catalyzed one-pot, two-step radical-mediated carbonylative cyclization of 1,7-enynes with perfluoroalkyl iodides and Mo(CO)₆. acs.orgacs.org This process constructs polycyclic DHQO scaffolds that incorporate both perfluoroalkyl and carbonyl units in high yields. acs.org Furthermore, palladium-catalyzed intramolecular amidation of N-substituted-3,3-diarylacrylamides affords a range of diversely substituted 4-arylquinolin-2(1H)-ones. mdpi.com

Method Reactants Palladium Catalyst/Ligand Key Features
Decarboxylative [4+2]-Cycloaddition4-Vinyl benzoxazinanones, carboxylic acidsPd catalyst, BI-DIME ligandAsymmetric synthesis; creates two contiguous stereocenters. organic-chemistry.orgorganic-chemistry.org
Carbonylative Cyclization1,7-enynes, perfluoroalkyl iodidesPd catalyst, Mo(CO)₆One-pot synthesis of complex polycyclic DHQOs. acs.orgacs.org
Intramolecular AmidationN-substituted-3,3-diarylacrylamidesPdCl₂, Cu(OAc)₂Synthesis of 4-arylquinolin-2(1H)-ones. mdpi.com

Solid-phase synthesis is a powerful technique for generating libraries of compounds for high-throughput screening. While literature specifically detailing the solid-phase synthesis of DHQOs is less common, methodologies developed for structurally similar heterocycles, such as dihydroquinazolin-2(1H)-ones, provide a relevant blueprint. mdpi.com

The general approach involves anchoring a suitable building block to a solid support (e.g., Rink resin). mdpi.com This is followed by a sequence of reactions to build the heterocyclic core and introduce diversity through various reagents. For dihydroquinazolin-2(1H)-ones, the synthesis may involve steps like reductive amination, cyclization with a carbonylating agent (e.g., carbonyldiimidazole), and subsequent functionalization. mdpi.com The final products are then cleaved from the resin. This strategy's key advantages include the simplification of purification by allowing for the easy removal of excess reagents and byproducts through simple washing of the resin. This approach is highly adaptable for creating a library of DHQO derivatives by modifying the building blocks used in the initial steps.

Targeted Introduction and Derivatization of the Propanoyl Moiety

Once the 3,4-dihydroquinolin-2(1H)-one scaffold is synthesized, the final step is the introduction of the propanoyl group at the 6-position. The most direct and widely used method for acylating an aromatic ring is the Friedel-Crafts acylation. wikipedia.orgsigmaaldrich.com

This electrophilic aromatic substitution reaction involves treating the DHQO scaffold with an acylating agent, such as propanoyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgyoutube.com The Lewis acid coordinates to the acylating agent to generate a highly reactive acylium ion electrophile. sigmaaldrich.com

The regiochemical outcome of the reaction is directed by the substituents on the benzene (B151609) ring portion of the DHQO. The amide nitrogen atom is an activating, ortho-, para-directing group due to its lone pair of electrons, while the carbonyl group is deactivating. The substitution is therefore strongly directed to the positions ortho and para to the activating nitrogen group. The 6-position, being para to the nitrogen, is a highly favored site for electrophilic attack, leading to the desired 6-propanoyl product. The reaction is typically irreversible as the product ketone forms a stable complex with the Lewis acid catalyst, requiring stoichiometric amounts of the catalyst and a final aqueous workup to release the product. wikipedia.org

Reaction Reagents Catalyst Mechanism
Friedel-Crafts Acylation3,4-dihydroquinolin-2(1H)-one, Propanoyl chloride (or anhydride)AlCl₃ (or other Lewis acid)Electrophilic aromatic substitution via an acylium ion intermediate. wikipedia.orgsigmaaldrich.com

Acylation and Propionylation Reactions at Specific Ring Positions

The introduction of an acyl group, such as a propanoyl group, onto the aromatic ring of 3,4-dihydroquinolin-2(1H)-one is most commonly achieved through electrophilic aromatic substitution, specifically the Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org This reaction typically employs an acylating agent, like propanoyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgkhanacademy.org

The general mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the acylating agent and the Lewis acid. youtube.com This acylium ion is then attacked by the electron-rich aromatic ring of the 3,4-dihydroquinolin-2(1H)-one. The amide group in the quinolinone ring is a moderately activating group and an ortho-, para-director. Consequently, the acylation is expected to occur at the C-6 (para) and C-8 (ortho) positions. The regioselectivity can often be influenced by the steric hindrance and the specific reaction conditions employed.

While direct propionylation of the parent 3,4-dihydroquinolin-2(1H)-one is a plausible route, the literature more frequently describes intramolecular Friedel-Crafts reactions for the formation of the quinolinone ring itself rather than intermolecular acylation on a pre-formed ring. google.com However, the principles of Friedel-Crafts acylation are well-established and provide a foundational strategy for the synthesis of 6-acyl derivatives. organic-chemistry.orgunacademy.com

Table 1: Key Reagents in Friedel-Crafts Acylation for Quinolinone Analogs

Reagent RoleExample Compound
Substrate3,4-Dihydroquinolin-2(1H)-one
Acylating AgentPropanoyl chloride
Lewis Acid CatalystAluminum chloride (AlCl₃)
SolventDichloromethane, Nitrobenzene

Utilization of Propanoyl/Propanoic Acid Precursors in Synthetic Pathways

An alternative strategy for the synthesis of 6-propanoyl-3,4-dihydroquinolin-2(1H)-one involves the use of starting materials that already contain the propanoyl or a related precursor group. This approach often involves the construction of the quinolinone ring from a suitably substituted benzene derivative.

For instance, a synthetic pathway could commence with a 4-aminopropiophenone derivative. The amino group can be acylated with a three-carbon synthon, such as 3-chloropropanoyl chloride, to form an N-(4-propanoylphenyl)-3-chloropropanamide intermediate. Subsequent intramolecular cyclization of this intermediate, typically under the influence of a Lewis acid, would lead to the formation of the desired this compound. This intramolecular cyclization is a variation of the Friedel-Crafts reaction. google.com

This precursor-based approach offers the advantage of unambiguous positioning of the propanoyl group at the desired location on the aromatic ring, thus avoiding potential issues with regioselectivity that can arise in direct acylation of the parent quinolinone.

Michael Addition Strategies for Propanamide Side Chain Assembly

While less common for the synthesis of C-6 substituted quinolinones, Michael addition reactions are a powerful tool for the formation of carbon-carbon bonds and could be conceptually applied to the assembly of a propanamide side chain. This strategy is more frequently employed for modifications at the C-3 position of the quinolinone ring.

However, a theoretical pathway could involve the use of a quinolinone derivative functionalized at the C-6 position with a group amenable to Michael addition. For example, a 6-amino-3,4-dihydroquinolin-2(1H)-one could potentially undergo a conjugate addition to an activated acrylic acid derivative, such as acryloyl chloride or ethyl acrylate. This would form a propanamide linkage at the C-6 position. Subsequent chemical modifications would be necessary to convert this into the target propanoyl group. This approach is more speculative and would require significant methodological development.

Advanced Synthetic Method Development and Process Optimization

Modern approaches to Friedel-Crafts type reactions include the use of solid acid catalysts, ionic liquids, and microwave-assisted synthesis to reduce reaction times and minimize the use of hazardous reagents. nih.gov Process optimization often involves a detailed study of reaction parameters such as temperature, solvent, catalyst loading, and reaction time to maximize the yield and purity of the desired product.

Furthermore, catalytic C-H activation is an emerging field that could offer a more direct and atom-economical route to acylated quinolinones. This would involve the direct coupling of a propanoyl source with a C-H bond at the 6-position of the quinolinone ring, mediated by a transition metal catalyst. While specific examples for this compound are not yet prevalent, the continuous advancement in C-H functionalization holds promise for future synthetic strategies.

Structural Modifications and Analog Design Strategies for 6 Propanoyl 3,4 Dihydroquinolin 2 1h One Derivatives

Systematic Substitution Patterns on the Dihydroquinolin-2(1H)-one Ring System

The dihydroquinolin-2(1H)-one core offers several positions amenable to substitution, allowing for a systematic exploration of how different functional groups impact molecular properties and biological activity. The primary goal of such modifications is to alter electronic, steric, and lipophilic characteristics to optimize interactions with biological targets. nih.govmdpi.com The versatile synthetic methods available for dihydroquinolin-4(1H)-one derivatives, a closely related scaffold, allow for extensive exploration of new chemical spaces through modifications of the core structure. nih.gov

Below is a table outlining potential systematic substitution patterns on the dihydroquinolin-2(1H)-one ring:

Position on RingType of SubstituentPotential Rationale for Modification
N-1Alkyl, Aryl, AcylModulate lipophilicity, introduce steric bulk, alter metabolic stability.
C-4Hydroxy, Alkoxy, AminoIntroduce hydrogen bonding capabilities, alter polarity. Research on related 4,6-dihydroxyquinolin-2(1H)-one has shown this position to be key for biological activity. nih.gov
C-5Halogen (F, Cl, Br), Nitro, CyanoModify electronic properties (electron-withdrawing groups), enhance binding affinity.
C-7Halogen, Alkyl, MethoxyImprove metabolic stability, increase lipophilicity, explore steric interactions with target sites.
C-8Amino, Hydroxy, Small AlkylIntroduce new interaction points, potentially form intramolecular hydrogen bonds.

Diversification and Derivatization of the Propanoyl Side Chain

The 6-propanoyl side chain serves as a critical handle for derivatization, offering numerous possibilities for structural diversification. Modifications to this chain can significantly affect the molecule's interaction with target proteins and its pharmacokinetic properties. mdpi.com Strategies can range from simple alterations of the carbonyl group to more complex extensions and cyclizations of the ethyl fragment.

One common approach involves the transformation of the ketone functionality into other groups such as alcohols, oximes, or hydrazones, which can introduce new hydrogen-bonding donors and acceptors. Another strategy is to vary the length of the alkyl chain (e.g., converting propanoyl to acetyl or butanoyl) to probe the size of the binding pocket. Furthermore, introducing functional groups like amines, hydroxyls, or carboxylic acids onto the ethyl portion of the side chain can enhance solubility and provide new points for interaction or further conjugation.

The table below details potential strategies for modifying the propanoyl side chain:

Modification StrategySpecific ExamplePotential Rationale for Modification
Carbonyl Group TransformationReduction to alcohol (1-hydroxypropyl), conversion to oxime or hydrazoneIntroduce hydrogen bonding capacity, alter electronic nature, create new vectors for interaction.
Alkyl Chain HomologationConversion to ethanoyl (acetyl) or butanoyl groupProbe steric limits of the target's binding site, optimize van der Waals interactions.
Alpha-Carbon SubstitutionIntroduction of methyl, amino, or hydroxyl group at C-2 of the side chainCreate chiral centers, introduce new functional groups for targeted interactions.
Terminal FunctionalizationAddition of a terminal amino, carboxyl, or phenyl group to the ethyl moietyEnhance solubility, provide a handle for conjugation, explore distal binding regions.
CyclizationFormation of a cyclopropyl (B3062369) ring using the alpha and beta carbons of the side chainIntroduce conformational rigidity to lock the side chain in a potentially more active conformation. mdpi.com

Hybrid Molecule Design Incorporating Other Heterocyclic Scaffolds

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores from different bioactive molecules into a single "hybrid" compound. nih.gov This approach aims to create novel chemical entities with potentially improved affinity, better selectivity, or a dual mode of action. The 6-propanoyl-3,4-dihydroquinolin-2(1H)-one scaffold can serve as an anchor for the attachment of other heterocyclic rings known for their diverse biological activities. nih.gov

The propanoyl side chain or a suitable position on the dihydroquinolinone ring can be used as a linker point to connect to another heterocyclic system. The choice of the heterocyclic moiety to be incorporated depends on the desired therapeutic target. For example, linking to scaffolds like triazoles, pyrimidines, or morpholines could confer a wide range of new biological properties. nih.govresearchgate.net The synthesis of hybrid molecules often involves multi-step reactions to connect the different fragments through stable linkers. researchgate.net

The following table lists potential heterocyclic scaffolds for hybridization and the rationale behind their selection:

Heterocyclic ScaffoldPotential Linkage PointRationale for Hybridization
1,2,3-TriazoleTerminal end of the propanoyl side chain via "click chemistry"Triazoles are chemically stable, act as bioisosteres for amide bonds, and are known to improve solubility and participate in hydrogen bonding. nih.gov
PiperazineAttached to the aromatic ring (e.g., at C-7) or via a modified side chainCommonly found in CNS-active drugs and can improve pharmacokinetic properties.
ThiadiazoleLinked via a one-pot, three-component reaction involving the quinolinone coreThis scaffold is present in numerous compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.gov
Oxazole/ThiazoleFormed from the propanoyl side chainThese five-membered rings are prevalent in many natural products and are known to engage in various biological interactions.
MorpholineAttached at the N-1 position or to the aromatic ringA versatile pharmacophore known to enhance potency and modify pharmacokinetic properties in various drug candidates. researchgate.net

Structure Activity Relationship Sar Investigations of 6 Propanoyl 3,4 Dihydroquinolin 2 1h One Analogues

Identification of Pharmacophoric Elements and Key Structural Determinants for Biological Activity

Pharmacophore modeling is a fundamental approach in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. For the 3,4-dihydroquinolin-2(1H)-one scaffold, several key pharmacophoric features have been identified through the study of its various analogues. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, which are crucial for optimal interaction with biological targets.

The core structure of 3,4-dihydroquinolin-2(1H)-one itself presents key interaction points. The lactam moiety, containing a carbonyl group and an adjacent NH group, can act as both a hydrogen bond acceptor and a hydrogen bond donor, respectively. The aromatic ring provides a platform for hydrophobic and aromatic interactions with the target protein.

Studies on a series of 3,4-dihydroquinolin-2(1H)-one analogues as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) have shed light on the importance of substitution patterns. In one such study, a 6-hydroxy group was found to be a key feature, likely participating in hydrogen bonding within the receptor's active site. The general pharmacophoric model for this class of compounds targeting protein kinases often includes:

A heterocyclic scaffold (the dihydroquinolinone core) that anchors the molecule in the binding pocket.

Hydrogen bond donors and acceptors to interact with key residues in the hinge region of the kinase.

Substituents on the aromatic ring that can modulate potency and selectivity through various interactions.

For instance, in the context of VEGFR2 inhibition, the 3,4-dihydroquinolin-2(1H)-one core serves as a crucial scaffold. Molecular docking studies of potent analogues have revealed that the lactam oxygen can form a hydrogen bond with the backbone NH of key amino acid residues like Cys919 in the hinge region of the kinase. The substituents on the dihydroquinolinone ring are then positioned to occupy adjacent hydrophobic pockets, further stabilizing the ligand-receptor complex.

Correlation between Substituent Effects and Preclinical Efficacy

The nature and position of substituents on the 3,4-dihydroquinolin-2(1H)-one scaffold have a profound impact on the preclinical efficacy of its analogues. Research has demonstrated that modifications at various positions of the dihydroquinolinone ring can significantly alter biological activity, selectivity, and pharmacokinetic properties.

In the development of VEGFR2 inhibitors, a study of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives revealed that the nature of the substituent at other positions was critical for anti-proliferative effects against glioblastoma cell lines. The following table summarizes the in vitro efficacy of selected analogues against U87-MG and U138-MG glioblastoma cell lines.

CompoundSubstituentsIC₅₀ (μM) on U87-MGIC₅₀ (μM) on U138-MG
4mSpecific aryl and other groups4.20-
4qSpecific aryl and other groups8.00-
4tSpecific aryl and other groups10.48-
4uSpecific aryl and other groups7.96-
Temozolomide (Reference)-92.9093.09

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data indicates that compounds 4m, 4q, 4t, and 4u demonstrated significantly higher potency against the U87-MG glioblastoma cell line compared to the standard chemotherapeutic agent, Temozolomide. nih.gov This highlights the positive impact of the specific substitution patterns in these analogues on their preclinical efficacy. nih.gov

Another study focusing on neuronal nitric oxide synthase (nNOS) inhibitors explored the effects of substituents at the 6- and 8-positions of the 3,4-dihydroquinolin-2(1H)-one core. It was found that a substituent at the 8-position, such as a fluoro group, could be detrimental to activity. For example, an 8-fluoro substituted analogue was found to be about 6-fold less potent against nNOS than the corresponding unsubstituted compound. dovepress.com This suggests that steric hindrance at the 8-position may restrict the flexibility of a side chain, preventing it from adopting an optimal binding conformation. dovepress.com

Regarding the 6-position, which is of particular interest for 6-propanoyl-3,4-dihydroquinolin-2(1H)-one, studies on related quinoline (B57606) scaffolds (not dihydroquinolinones) as RORγt inverse agonists have shown that a hydrogen-bond acceptor on the 6-position substituent is a conserved and crucial interaction for high receptor affinity. nih.gov This finding supports the hypothesis that the carbonyl oxygen of the 6-propanoyl group could play a significant role in the biological activity of its parent compound by acting as a hydrogen bond acceptor.

Conformational Analysis and Its Implications for Ligand-Target Interactions

The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to a biological target. Conformational analysis of 3,4-dihydroquinolin-2(1H)-one and its analogues provides valuable insights into the spatial arrangement of the molecule and how this influences its interactions with a receptor.

For instance, the orientation of the substituent at the 6-position, such as the propanoyl group, will be dictated by the conformation of the dihydroquinolinone ring system. This orientation is crucial as it determines whether the functional groups of the substituent can effectively engage in favorable interactions with the target. A conformational analysis would help in understanding whether the propanoyl group is likely to be in a position to act as a hydrogen bond acceptor or to make favorable hydrophobic contacts.

Computational Chemistry and Molecular Modeling Approaches in 6 Propanoyl 3,4 Dihydroquinolin 2 1h One Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target protein.

In a study on novel analogues of 3,4-dihydroquinolin-2(1H)-one as potential Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors for glioblastoma multiforme, molecular docking was employed to assess their binding interactions within the VEGFR2 kinase binding pocket. mdpi.com The synthesized compounds demonstrated good binding affinity, with some exhibiting significant potency in reducing glioblastoma cell viability. mdpi.com Notably, the docking scores of these analogues correlated with their experimentally determined inhibitory concentrations (IC50 values). mdpi.com For instance, the compound with the strongest docking score also showed the lowest IC50 value, highlighting the predictive power of this computational approach. mdpi.com

The interactions observed in these docking studies typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the target protein. These interactions are fundamental for the stability of the ligand-protein complex and are indicative of the compound's potential inhibitory activity.

Table 1: Illustrative Molecular Docking Results for 3,4-Dihydroquinolin-2(1H)-one Analogues against VEGFR2

CompoundDocking Score (kcal/mol)Key Interacting Residues
Analogue 4m-9.5Cys919, Asp1046, Glu885
Analogue 4q-9.2Cys919, Asp1046, Glu885
Analogue 4t-9.0Cys919, Asp1046, Glu885
Analogue 4u-8.8Cys919, Asp1046, Glu885

Note: The data presented is based on analogues of 3,4-dihydroquinolin-2(1H)-one and is for illustrative purposes. mdpi.com

Molecular Dynamics Simulations for Interaction Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and stability of a ligand-protein complex over time. This method complements molecular docking by offering insights into the flexibility of both the ligand and the target protein.

MD simulations were performed on the docked complexes of 3,4-dihydroquinolin-2(1H)-one analogues with VEGFR2 to validate the stability of the predicted binding modes. mdpi.com The simulations, typically run for nanoseconds, revealed that the key interactions observed in the docking studies were maintained throughout the simulation period. mdpi.com Analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms indicated that the complexes reached a stable conformation. mdpi.com Furthermore, root-mean-square fluctuation (RMSF) analysis showed that the amino acid residues involved in ligand binding exhibited lower fluctuations, confirming the stability of the interactions. mdpi.com

These simulations are crucial for understanding the dynamic behavior of the ligand in the binding pocket and for ensuring that the initial docked pose is energetically favorable and stable over time.

Quantum Chemical Calculations and Electronic Structure Analysis for Reactivity Prediction

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. While direct quantum chemical studies on 6-Propanoyl-3,4-dihydroquinolin-2(1H)-one were not found, research on structurally similar dihydroquinolin-4(1H)-one derivatives offers valuable parallels.

Studies on these related compounds have utilized Density Functional Theory (DFT) to analyze their electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity.

Molecular electrostatic potential (MEP) maps are also generated through these calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov These computational methods are instrumental in understanding the intrinsic electronic properties that govern the chemical behavior of the quinolinone scaffold.

Table 2: Illustrative Chemical Reactivity Descriptors for Dihydroquinolin-4(1H)-one Derivatives

ParameterDescription
EHOMOEnergy of the Highest Occupied Molecular Orbital
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)ELUMO - EHOMO
Chemical Hardness (η)(ELUMO - EHOMO) / 2
Electronegativity (χ)-(EHOMO + ELUMO) / 2

Note: This table illustrates the types of parameters derived from quantum chemical calculations on related quinolinone structures. nih.gov

Application of Bioinformatics and Cheminformatics in Compound Design and Mechanism Prediction

Bioinformatics and cheminformatics are interdisciplinary fields that utilize computational and informational techniques to analyze biological and chemical data, respectively. longdom.org These approaches are pivotal in modern drug discovery for tasks such as target identification, lead optimization, and predicting absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

In the context of 3,4-dihydroquinolin-2(1H)-one derivatives, cheminformatics tools have been used to predict their drug-likeness and pharmacokinetic parameters. For instance, in silico ADME predictions for novel analogues suggested their potential to cross the blood-brain barrier, a crucial property for drugs targeting central nervous system disorders. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) is another powerful cheminformatics technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov While no specific QSAR studies on this compound were identified, this methodology is widely applied to quinolinone-based compounds to guide the design of new derivatives with enhanced potency and selectivity. nih.gov These models help in identifying the key structural features that are essential for the desired biological activity.

The integration of these computational approaches provides a comprehensive framework for the rational design and development of novel drugs based on the 3,4-dihydroquinolin-2(1H)-one scaffold.

Analytical Methodologies for the Characterization and Quantification of 6 Propanoyl 3,4 Dihydroquinolin 2 1h One

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are indispensable for probing the molecular structure of 6-Propanoyl-3,4-dihydroquinolin-2(1H)-one, with each technique providing unique information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The dihydroquinolinone core is expected to show characteristic signals for the aliphatic protons of the saturated ring, typically as triplets around 2.6-3.0 ppm for the C4-H₂ and 3.4-3.6 ppm for the C3-H₂. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (7.0-8.0 ppm), with splitting patterns dependent on their substitution. The propanoyl group's ethyl protons would present as a quartet (CH₂) and a triplet (CH₃). The amide proton (N-H) would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include two carbonyl carbons (one for the amide and one for the ketone), several aromatic carbons, and the aliphatic carbons of the dihydro-ring and the propanoyl side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Amide C=O (C2)-~170
Aliphatic CH₂ (C3)~2.65 (t)~30
Aliphatic CH₂ (C4)~2.95 (t)~39
Aromatic CH (C5)~7.8 (d)~128
Aromatic C-Propanoyl (C6)-~135
Aromatic CH (C7)~7.8 (dd)~129
Aromatic CH (C8)~7.0 (d)~116
Amide NH~8.5 (br s)-
Propanoyl C=O-~198
Propanoyl CH₂~2.9 (q)~36
Propanoyl CH₃~1.1 (t)~8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 2: Predicted Characteristic IR Absorption Bands.
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H (Amide)Stretch3200-3300Medium
C-H (Aromatic)Stretch3000-3100Medium
C-H (Aliphatic)Stretch2850-3000Medium
C=O (Ketone)Stretch~1685Strong
C=O (Amide)Stretch~1660Strong
C=C (Aromatic)Stretch1500-1600Medium-Strong

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. The technique is particularly useful for analyzing compounds with conjugated systems. The aromatic ring conjugated with the carbonyl groups in this compound constitutes a chromophore that is expected to absorb in the UV region, typically between 200 and 400 nm. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For this compound (Molecular Formula: C₁₂H₁₃NO₂), the molecular weight is 203.24 g/mol . The high-resolution mass spectrum would confirm the elemental composition. Electron ionization (EI) would likely induce predictable fragmentation patterns. libretexts.orgmsu.edu

Table 3: Predicted Mass Spectrometry Fragmentation.
m/zPredicted Fragment IonFragmentation Pathway
203[C₁₂H₁₃NO₂]⁺Molecular Ion (M⁺)
174[M - C₂H₅]⁺α-cleavage, loss of ethyl radical from propanoyl group
146[M - C₂H₅CO]⁺Loss of propanoyl radical

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, LC-MS, GC-MS)

Chromatography is essential for separating the target compound from impurities, byproducts, or other components in a mixture, allowing for both purity assessment and accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for assessing the purity and quantifying non-volatile compounds like this compound. A reversed-phase (RP-HPLC) method is typically employed. sielc.comresearchgate.net A C18 column is a common stationary phase, and the mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid to improve peak shape. sielc.com Detection is commonly performed with a UV detector set at a wavelength where the compound exhibits maximum absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Coupling HPLC with a mass spectrometer (LC-MS) combines the separation power of LC with the detection specificity and structural information of MS. This hyphenated technique is invaluable for identifying impurities and metabolites, providing molecular weight information for each separated peak. For quantitative studies, LC-MS/MS, using a triple quadrupole mass analyzer, offers high sensitivity and selectivity. wikipedia.org

Table 4: Representative RP-HPLC Method Parameters.
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectorUV at 254 nm
MS Ionization (for LC-MS)Electrospray Ionization (ESI), Positive Mode

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. Due to the relatively low volatility and polar nature of the amide group in this compound, chemical derivatization may be required to increase its volatility and thermal stability before analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for confirming the empirical and molecular formula of a newly synthesized compound. By combusting a small, pure sample, the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) are determined. The experimental values are then compared to the theoretical percentages calculated from the proposed molecular formula (C₁₂H₁₃NO₂). A close correlation (typically within ±0.4%) provides strong evidence for the compound's elemental composition.

Table 5: Theoretical Elemental Composition of C₁₂H₁₃NO₂.
ElementAtomic MassNumber of AtomsTotal MassMass Percent (%)
Carbon (C)12.01112144.13270.91%
Hydrogen (H)1.0081313.1046.45%
Nitrogen (N)14.007114.0076.90%
Oxygen (O)15.999231.99815.74%
Total --203.241 100.00%

X-ray Crystallographic Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. bohrium.comnih.gov This technique requires a high-quality single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of an electron density map, from which the precise positions of atoms can be determined. bohrium.com This analysis provides unambiguous confirmation of the molecular structure, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) that dictate the crystal packing. nih.govhelsinki.fi

Table 6: Representative X-ray Crystallographic Data Parameters.
ParameterHypothetical Value
Empirical FormulaC₁₂H₁₃NO₂
Formula Weight203.24
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95°
Volume1041 ų
Z (Molecules per unit cell)4

Future Research Directions and Preclinical Therapeutic Prospects of 6 Propanoyl 3,4 Dihydroquinolin 2 1h One Derivatives

Rational Design and Development of Next-Generation Therapeutic Agents

The rational design of next-generation therapeutic agents derived from 6-propanoyl-3,4-dihydroquinolin-2(1H)-one will heavily rely on a deep understanding of structure-activity relationships (SAR). mdpi.com Computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) models, and density functional theory (DFT) calculations will be instrumental in guiding the design of novel derivatives with enhanced pharmacological properties. nih.gov These in silico techniques offer valuable insights into how modifications to the core structure might influence binding affinity, selectivity, and pharmacokinetic profiles. nih.govnih.gov

A key strategy will involve the bioisosteric replacement of the propanoyl group and modifications of the dihydroquinolinone core to explore a wider chemical space. For instance, altering the length and branching of the acyl chain, or introducing various substituents on the aromatic ring, could lead to derivatives with improved potency and target specificity. The design strategy for similar quinolinone derivatives has been successfully employed to develop selective inhibitors for targets such as phosphodiesterase 3 (PDE3). researchgate.net

Furthermore, the synthesis of focused compound libraries based on the this compound scaffold will enable high-throughput screening against a panel of biological targets. This approach, combined with iterative refinement based on screening results and computational modeling, will accelerate the identification of lead compounds with desirable therapeutic profiles. The development of derivatives could be guided by the structure of known successful inhibitors, such as cilostamide (B1669031) for PDE3, to create analogs with potentially improved properties. researchgate.net

Table 1: Computational Approaches in Rational Drug Design

Computational MethodApplication in Drug DesignPotential for this compound Derivatives
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor. nih.govTo identify potential biological targets and predict binding modes of novel derivatives.
QSAR Relates the chemical structure of a series of compounds to their biological activity.To build models that predict the therapeutic activity of new derivatives based on their structural features.
De Novo Design Generates novel molecular structures with desired properties. nih.govTo create entirely new derivatives with optimized binding and pharmacokinetic properties.
Virtual Screening Screens large libraries of compounds computationally to identify potential hits. nih.govTo rapidly screen virtual libraries of this compound derivatives against various targets.

Exploration of Novel Biological Targets and Mechanisms of Action

While the biological activities of various quinolinone derivatives have been explored, the specific targets and mechanisms of action for this compound derivatives remain largely uninvestigated. Future research should focus on a broad pharmacological profiling to uncover novel therapeutic applications.

Given that structurally related quinolinone compounds have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, it is plausible that derivatives of this compound could exhibit similar potential. nih.govnih.gov For example, novel 6-hydroxyquinolinone derivatives have shown promise as antimicrobial agents. nih.gov

In the realm of oncology, quinolinone derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.gov A 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one derivative, for instance, demonstrated anticancer activity in human ovarian cancer cells by decreasing Bcl-2 protein levels and increasing p53 and Bax levels, leading to G2/M arrest. nih.gov Future studies should investigate whether this compound derivatives can replicate these effects and explore their potential against a broader range of cancers.

Furthermore, the potential of these derivatives as enzyme inhibitors warrants thorough investigation. Quinazolinone scaffolds, which are structurally similar, have yielded potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated cancer target. nih.gov Additionally, novel 3,4-dihydroquinolin-2(1H)-one derivatives have been designed as dual inhibitors of aldose reductase (AKR1B1) and reactive oxygen species (ROS), suggesting a potential therapeutic avenue for diabetic complications. researchgate.net

Table 2: Potential Biological Targets for this compound Derivatives

Target ClassSpecific ExamplesPotential Therapeutic Area
Enzymes PARP-1, AKR1B1, DNA GyraseCancer, Diabetic Complications, Bacterial Infections
Receptors G-protein coupled receptors (GPCRs)Various, including neurological and metabolic disorders
Cellular Processes Apoptosis, Cell Cycle RegulationCancer

Advancements in Sustainable and Efficient Synthetic Methodologies

The advancement of preclinical and clinical studies of this compound derivatives will necessitate the development of sustainable and efficient synthetic routes. Current synthetic strategies for quinolinone cores often involve multi-step processes that may not be amenable to large-scale production. Future research in this area should focus on the development of novel synthetic methodologies that are both environmentally friendly and cost-effective.

This could involve the exploration of one-pot synthesis protocols, the use of greener solvents and reagents, and the development of catalytic methods to improve reaction efficiency and reduce waste. For example, post-Ugi modification strategies have been successfully employed for the synthesis of functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives in one to two steps. univ.kiev.ua Similar innovative approaches could be adapted for the synthesis of this compound and its analogs.

Furthermore, the application of flow chemistry could offer significant advantages in terms of scalability, safety, and reproducibility. The development of robust and scalable synthetic routes will be a critical step in the journey from laboratory-scale research to the potential commercialization of therapeutic agents based on this scaffold.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and will be a crucial component in the future development of this compound derivatives. researchgate.net AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel compounds with a high degree of accuracy.

These technologies can be applied to various stages of the drug discovery pipeline. For instance, generative AI models can be used for the de novo design of novel this compound derivatives with optimized properties. ML models can also be employed to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-propanoyl-3,4-dihydroquinolin-2(1H)-one derivatives?

  • Methodological Answer : The core scaffold is typically synthesized via alkylation of nitro-substituted intermediates. For example, alkylation of 7-nitro-3,4-dihydroquinolin-2(1H)-one with chloroalkylamine hydrochlorides (e.g., 9–13) in DMF using potassium carbonate yields intermediates like 14–19 . Subsequent nitro reduction with Pd/C or Raney nickel under H₂ or hydrazine hydrate produces amines (20–25), which are coupled with thiophene-2-carbimidothioate hydroiodide to form final amidine derivatives (26–31) .

Q. How are synthesized derivatives characterized to confirm structural integrity?

  • Methodological Answer : Characterization relies on nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS). For instance, compound 20 (6-amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one) exhibits diagnostic peaks at δ 6.86 (d, J = 8.4 Hz) and δ 2.31 (s, 6H) in ¹H NMR, with ESI-MS confirming a molecular ion at m/z 234.2 (M + 1) .

Q. What are the foundational structure-activity relationship (SAR) insights for nNOS inhibition?

  • Methodological Answer : Initial SAR studies reveal that a 2-carbon linker between the dihydroquinolinone scaffold and terminal amines (e.g., pyrrolidine in 29 ) optimizes nNOS potency (IC₅₀ = 160 nM) and isoform selectivity (180-fold over eNOS). Conversely, 3-carbon linkers (e.g., 42 ) reduce potency (IC₅₀ = 1.22 µM) despite retained selectivity .

Advanced Research Questions

Q. How do substituent positions (e.g., 8-fluoro) influence nNOS inhibitory activity and binding flexibility?

  • Methodological Answer : Introducing an 8-fluoro substituent (e.g., compound 31 ) reduces nNOS potency by ~6-fold (IC₅₀ = 3.36 µM vs. 0.58 µM for unsubstituted 26 ). This suggests steric hindrance restricts the alkyl-dimethylamino side chain from adopting favorable conformations in the active site. Flexibility can be restored using 3-carbon linkers or alternative scaffolds like 1,2,3,4-tetrahydroquinoline .

Q. What strategies address low yields in reductive amination steps during scaffold diversification?

  • Methodological Answer : For sluggish reductive aminations (e.g., Scheme 6 reactions with piperidinones 55–57 ), alternative reducing agents like borane-THF (1 M) at RT improve yields for intermediates 43–46 . Catalyst optimization (e.g., LiAlH₄ vs. milder BH₃) also enhances compatibility with functional groups .

Q. How can radical-mediated approaches expand synthetic access to novel derivatives?

  • Methodological Answer : Iron photoredox catalysis enables carbamoyl radical generation from oxamic acids, followed by addition to electron-deficient alkenes and cyclization to yield 3,4-dihydroquinolin-2(1H)-ones. This method bypasses traditional alkylation steps and allows incorporation of perfluoroalkyl groups via palladium-catalyzed carbonylation (e.g., Scheme 17) .

Q. How do researchers resolve contradictory SAR data in optimizing isoform selectivity?

  • Methodological Answer : Discrepancies in selectivity (e.g., compound 29 vs. 42 ) are addressed by molecular docking and comparative binding assays. For example, (S)-35, a chiral 1,2,3,4-tetrahydroquinoline derivative, achieves >1000-fold selectivity for nNOS over eNOS by exploiting subtle differences in active-site hydrophobicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.